molecular formula C29H23NO3 B14808841 1-(4-Benzyloxybenzyl)-3-phenylindole-2-carboxylic acid

1-(4-Benzyloxybenzyl)-3-phenylindole-2-carboxylic acid

Cat. No.: B14808841
M. Wt: 433.5 g/mol
InChI Key: UDWRLSOZJMIBCW-UHFFFAOYSA-N
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Description

1-(4-Benzyloxybenzyl)-3-phenylindole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzyloxybenzyl)-3-phenylindole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the benzyloxybenzyl and phenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzyloxybenzyl)-3-phenylindole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-Benzyloxybenzyl)-3-phenylindole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Benzyloxybenzyl)-3-phenylindole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to the desired biological outcomes.

Comparison with Similar Compounds

  • 1-(4-Methoxybenzyl)-3-phenylindole-2-carboxylic acid
  • 1-(4-Hydroxybenzyl)-3-phenylindole-2-carboxylic acid
  • 1-(4-Chlorobenzyl)-3-phenylindole-2-carboxylic acid

Uniqueness: 1-(4-Benzyloxybenzyl)-3-phenylindole-2-carboxylic acid is unique due to the presence of the benzyloxybenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

Molecular Formula

C29H23NO3

Molecular Weight

433.5 g/mol

IUPAC Name

3-phenyl-1-[(4-phenylmethoxyphenyl)methyl]indole-2-carboxylic acid

InChI

InChI=1S/C29H23NO3/c31-29(32)28-27(23-11-5-2-6-12-23)25-13-7-8-14-26(25)30(28)19-21-15-17-24(18-16-21)33-20-22-9-3-1-4-10-22/h1-18H,19-20H2,(H,31,32)

InChI Key

UDWRLSOZJMIBCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C4=CC=CC=C4C(=C3C(=O)O)C5=CC=CC=C5

Origin of Product

United States

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